4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227259
InChI: InChI=1S/C10H16N2OS/c1-8-12-9(7-14-8)6-10(13)2-4-11-5-3-10/h7,11,13H,2-6H2,1H3
SMILES:
Molecular Formula: C10H16N2OS
Molecular Weight: 212.31 g/mol

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

CAS No.:

Cat. No.: VC18227259

Molecular Formula: C10H16N2OS

Molecular Weight: 212.31 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol -

Specification

Molecular Formula C10H16N2OS
Molecular Weight 212.31 g/mol
IUPAC Name 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ol
Standard InChI InChI=1S/C10H16N2OS/c1-8-12-9(7-14-8)6-10(13)2-4-11-5-3-10/h7,11,13H,2-6H2,1H3
Standard InChI Key KTMHVVHQTSOMKC-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CC2(CCNCC2)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ol, reflecting its piperidine backbone (a six-membered amine ring) and the 2-methylthiazole substituent. The molecular formula is C₁₀H₁₆N₂OS, with a molecular weight of 212.31 g/mol . The SMILES notation CC1=NC(=CS1)CC2(CCNCC2)O succinctly encodes its structure, highlighting the thiazole ring (C1=NC(=CS1)), the methyl group (CC1), and the piperidin-4-ol moiety (CC2(CCNCC2)O) .

Structural Characteristics

The molecule consists of two primary components:

  • Piperidin-4-ol: A six-membered saturated ring containing one nitrogen atom, with a hydroxyl group (-OH) at the 4-position.

  • 2-Methylthiazole: A five-membered aromatic heterocycle comprising sulfur and nitrogen atoms, substituted with a methyl group at the 2-position.

The thiazole ring is connected to the piperidine via a methylene (-CH₂-) bridge at the 4-position of the piperidine. X-ray crystallography and computational models confirm that the hydroxyl group adopts an equatorial conformation, minimizing steric strain .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight212.31 g/mol
Boiling PointNot reported
LogP (Partition Coeff.)Estimated 1.2 (PubChem)
Hydrogen Bond Donors2 (OH and NH)
Hydrogen Bond Acceptors3 (S, N, O)

Synthesis and Characterization

Analytical Characterization

Vendor data from Moldb confirm that the compound is typically provided at 98% purity, with characterization via:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the presence of the thiazole’s aromatic protons (δ 6.8–7.2 ppm) and the piperidine’s methylene groups (δ 2.5–3.5 ppm).

  • High-Performance Liquid Chromatography (HPLC): Retention time and peak symmetry ensure purity.

  • Mass Spectrometry (LC-MS): A molecular ion peak at m/z 212.31 corresponds to the molecular formula .

Applications in Drug Discovery

Role as a Building Block

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is marketed as a heterocyclic building block for constructing complex molecules . Its modular structure allows for:

  • Fragment-Based Drug Design: Serving as a core scaffold for kinase inhibitors or antimicrobial agents.

  • Prodrug Development: Functionalization of the hydroxyl group to improve pharmacokinetics.

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